(2E)-3-(furan-2-yl)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}prop-2-enamide
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Overview
Description
(2E)-3-(furan-2-yl)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}prop-2-enamide is a complex organic compound that features a furan ring, a morpholine moiety, and a phenyl group connected through a prop-2-enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}prop-2-enamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the morpholine moiety: This step involves the reaction of morpholine with an appropriate electrophile, such as an alkyl halide or ester.
Coupling with the phenyl group: This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the prop-2-enamide linkage: This involves the reaction of the intermediate with an appropriate amide-forming reagent, such as carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(furan-2-yl)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}prop-2-enamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The prop-2-enamide linkage can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Nitro, sulfo, or other substituted phenyl derivatives.
Scientific Research Applications
(2E)-3-(furan-2-yl)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}prop-2-enamide involves its interaction with specific molecular targets. The furan ring and morpholine moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2E)-3-(furan-2-yl)-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}prop-2-enamide is unique due to its combination of a furan ring, morpholine moiety, and phenyl group
Properties
Molecular Formula |
C19H20N2O5 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]prop-2-enamide |
InChI |
InChI=1S/C19H20N2O5/c22-18(8-7-16-2-1-11-25-16)20-15-3-5-17(6-4-15)26-14-19(23)21-9-12-24-13-10-21/h1-8,11H,9-10,12-14H2,(H,20,22)/b8-7+ |
InChI Key |
VODCXZMKFINHEJ-BQYQJAHWSA-N |
Isomeric SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Origin of Product |
United States |
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